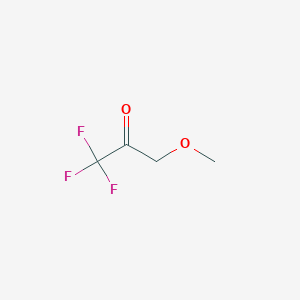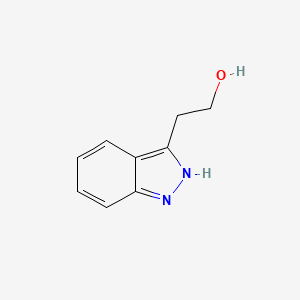
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(ar)-α-Hydroxy-2-furanacetic acid is an organic compound characterized by the presence of a furan ring and a hydroxy group attached to the alpha carbon of an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (ar)-α-hydroxy-2-furanacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which undergoes a series of reactions to introduce the hydroxy and acetic acid groups.
Hydroxylation: The furan ring is hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Acetylation: The hydroxylated furan is then subjected to acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (ar)-α-hydroxy-2-furanacetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (ar)-α-Hydroxy-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Formation of α-keto-2-furanacetic acid.
Reduction: Formation of α-hydroxy-2-furanethanol.
Substitution: Formation of halogenated or alkylated derivatives of (ar)-α-hydroxy-2-furanacetic acid.
Applications De Recherche Scientifique
(ar)-α-Hydroxy-2-furanacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (ar)-α-hydroxy-2-furanacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Furoic acid: Similar structure but without the hydroxy group, leading to different reactivity and applications.
α-Hydroxy acids: Such as glycolic acid and lactic acid, which have different ring structures but similar functional groups.
Propriétés
Formule moléculaire |
C6H6O4 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 |
Clé InChI |
RTLDJXGEOSVJEX-RXMQYKEDSA-N |
SMILES isomérique |
C1=COC(=C1)[C@H](C(=O)O)O |
SMILES canonique |
C1=COC(=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


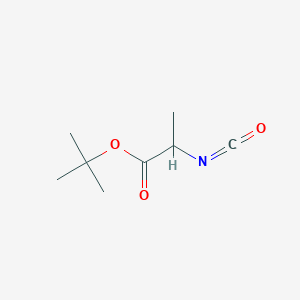
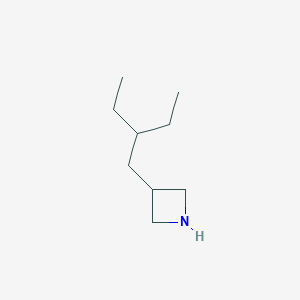
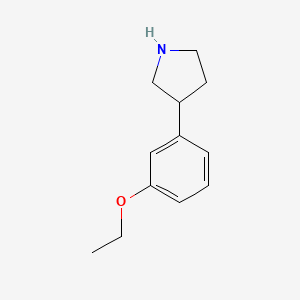

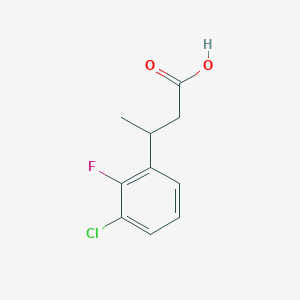
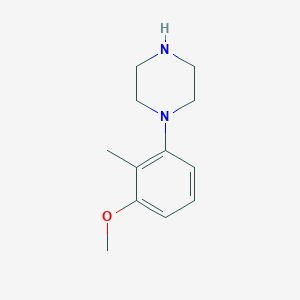
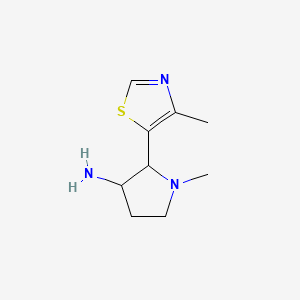
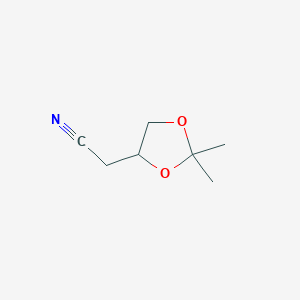
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

